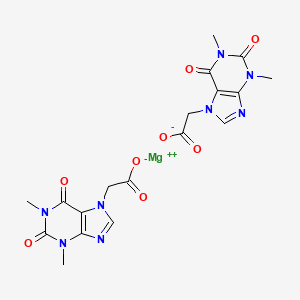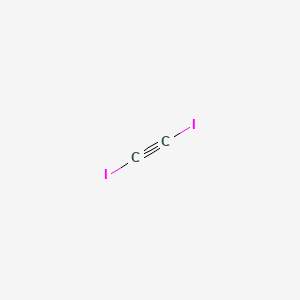
Diiodoacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodoacetylene, also known as diiodoethyne, is an organoiodine compound with the chemical formula C₂I₂. It is a white, volatile solid that dissolves in organic solvents. This compound is known for its linear structure and is a strong halogen bond donor. Despite its volatility and sensitivity to shock, heat, and friction, it is the most readily handled of the dihaloacetylenes .
Méthodes De Préparation
Diiodoacetylene can be synthesized through several methods. One common synthetic route involves the iodination of trimethylsilylacetylene. This method is convenient and widely used in laboratory settings . Another method involves the direct treatment of acetylene with an iodinating reagent such as hypoiodite or by iodination of ethynediyldilithium . Industrial production methods are less common due to the compound’s sensitivity and potential hazards.
Analyse Des Réactions Chimiques
Diiodoacetylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions are less common due to the stability of the carbon-iodine bonds.
Substitution: this compound can participate in substitution reactions, particularly halogen exchange reactions. Common reagents include dimethylformamide (DMF), pyrazine, and 1,4-diazabicyclooctane (DABCO).
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of diiodoacetylene primarily involves its role as a halogen bond donor. It forms strong halogen bonds with various acceptor molecules, leading to the formation of stable complexes. These interactions are crucial in crystal engineering and the design of new materials .
Comparaison Avec Des Composés Similaires
Diiodoacetylene is unique among dihaloacetylenes due to its relatively higher stability and ease of handling. Similar compounds include:
Dichloroacetylene: More volatile and explosive compared to this compound.
Tetraiodoethylene: A decomposition product of this compound, known for its yellow crystalline solid form.
Propriétés
Numéro CAS |
624-74-8 |
|---|---|
Formule moléculaire |
C2I2 |
Poids moléculaire |
277.83 g/mol |
Nom IUPAC |
1,2-diiodoethyne |
InChI |
InChI=1S/C2I2/c3-1-2-4 |
Clé InChI |
XANKMCMFEJCODV-UHFFFAOYSA-N |
SMILES canonique |
C(#CI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




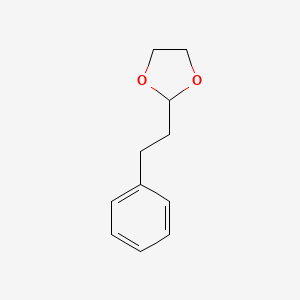


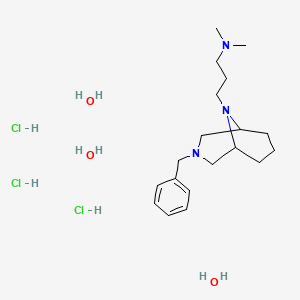
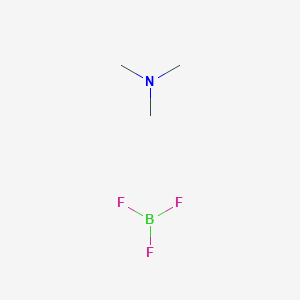
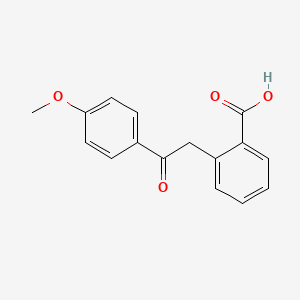
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)




